4-Hydroxy-5,7,4'-trimethoxyflavan
Description
Overview of the Flavanoid Class and Subclasses
Flavonoids are a major class of polyphenolic secondary metabolites found in plants, characterized by a fifteen-carbon skeleton consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic ring (C). nih.govwikipedia.org This basic structure, C6-C3-C6, gives rise to a wide array of compounds. nih.gov Flavonoids can be broadly categorized into several subclasses based on the oxidation level and substitution pattern of the C ring. nih.gov The major subclasses of dietary significance include flavones, flavonols, flavanones, flavan-3-ols (catechins), anthocyanidins, and isoflavones. oregonstate.edu
Flavones and flavonols possess a double bond between the second and third carbon of the C ring, with flavonols having an additional hydroxyl group at the third position. nih.gov Flavanones have a saturated C ring, while flavan-3-ols lack the carbonyl group at the fourth position. mdpi.com Anthocyanidins are responsible for the red, purple, and blue colors in many flowers and fruits. wikipedia.org Isoflavones are distinguished by the attachment of the B ring to the third carbon of the C ring, instead of the second. nih.gov
Importance of Flavanoids as Plant Secondary Metabolites
Flavonoids play a crucial role in the survival and propagation of plants. nih.govnih.gov As secondary metabolites, they are not directly involved in the primary processes of growth and development but are essential for the plant's interaction with its environment. nih.gov Their functions are diverse and include:
Pigmentation: Flavonoids, particularly anthocyanins, are responsible for the vibrant colors of flowers, fruits, and leaves, which are vital for attracting pollinators and seed dispersers. wikipedia.org
UV Protection: They accumulate in the epidermal layers of leaves and stems, where they act as UV filters, protecting the plant from the damaging effects of solar radiation. nih.govnih.gov
Defense Mechanisms: Flavonoids can act as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack. frontiersin.org They also deter herbivores due to their bitter taste. frontiersin.org
Signaling Molecules: Certain flavonoids are involved in symbiotic relationships, such as the signaling between legumes and nitrogen-fixing bacteria. wikipedia.org
Growth Regulation: They can influence auxin transport, thereby playing a role in plant development. nih.gov
Historical Context of Flavan (B184786) Research
The study of flavonoids dates back to the 1930s when Hungarian scientist Dr. Albert Szent-Györgyi discovered a substance in citrus fruits that he initially named "vitamin P". restorativemedicine.org He observed that this substance, later identified as a mixture of flavonoids, could decrease the fragility and permeability of capillaries. restorativemedicine.org This discovery sparked interest in the biological effects of these compounds. For a long time, research primarily focused on their antioxidant properties. However, with advancements in analytical and biological techniques, the scope of flavonoid research has expanded significantly.
Current Research Landscape of Flavan Compounds
Modern flavonoid research is a dynamic and multifaceted field. Current trends include:
Elucidation of Bioavailability and Metabolism: Researchers are investigating how flavonoids are absorbed, metabolized, and distributed in the human body, as these factors critically influence their biological activity. sciresjournals.comresearchgate.net
Investigation of Specific Biological Activities: Beyond their antioxidant capacity, studies are exploring the anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects of specific flavonoids. sciresjournals.commdpi.com
Structure-Activity Relationship Studies: A key area of research is to understand how the chemical structure of a flavonoid determines its specific biological function. researchgate.net
Biotechnological Production: Efforts are being made to use metabolic engineering in plants and microorganisms to enhance the production of specific, high-value flavonoids. frontiersin.org
Clinical Trials: An increasing number of clinical studies are being conducted to evaluate the efficacy of flavonoids in preventing and treating chronic diseases in humans. sciresjournals.com
Structure
3D Structure
Properties
CAS No. |
10493-01-3 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3 |
InChI Key |
XCMICCXLNOOUBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O |
Synonyms |
3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol |
Origin of Product |
United States |
Occurrence and Distribution of 4 Hydroxy 5,7,4 Trimethoxyflavan in Biological Systems
Natural Sources and Isolation Strategies
Detailed literature searches indicate that the specific compound 4-Hydroxy-5,7,4'-trimethoxyflavan is not widely documented as having been isolated from a specific plant species. However, structurally similar flavans have been identified. For instance, 5,7,4'-Trimethoxyflavan, which lacks the hydroxyl group of the target compound, has been found in the resin of Xanthorrhoea preissii, a plant species native to Australia. wikipedia.org The identification of such closely related structures suggests the potential for this compound to exist in nature, though its definitive source remains to be identified.
Flavonoids, including various classes related to flavans, are widespread in medicinal plants. researchgate.net While the specific target compound is not commonly reported, other related flavonoids such as flavanones, flavones, and flavonols are well-documented constituents of numerous medicinal species. These compounds are known for a range of biological activities and contribute to the therapeutic properties of these plants. nih.govresearchgate.net For example, flavones like luteolin (B72000) and apigenin (B1666066) are found in chamomile, mint, and parsley. semanticscholar.org Isoflavonoids, another class of flavonoids, are notably present in leguminous plants like soy. nih.gov The presence of these diverse flavonoid structures underscores the chemical richness of medicinal plants as a source for these compounds.
Below is a table of related flavonoid compounds and their documented plant sources.
| Compound Class | Compound Name | Plant Source(s) |
| Flavan (B184786) | 5,7,4'-Trimethoxyflavan | Xanthorrhoea preissii wikipedia.org |
| Flavanone (B1672756) | 5,3',4'-Trihydroxy-7-methoxyflavanone | Artemisia sphaerocephala |
| Flavone (B191248) | 5-hydroxy-7,4'-dimethoxyflavone | Combretum zeyheri medchemexpress.com |
| Flavone | 7-hydroxy-5,6,4'-trimethoxyflavone | Lippia rugosa bldpharm.comresearchgate.net |
| Flavone | 5,7,4'-Trimethoxyflavone | Kaempferia parviflora ebi.ac.uk |
| Isoflavonoid | Genistein, Daidzein | Soy (Leguminous plants) adooq.com |
This table presents examples of related flavonoid compounds and is not exhaustive.
Given the lack of a specific identified plant source for this compound, its precise biogeographical distribution cannot be detailed. However, we can consider the distribution of plants containing structurally similar compounds. Xanthorrhoea preissii, which contains 5,7,4'-Trimethoxyflavan, is endemic to Southwest Australia.
From a broader perspective, flavonoids play crucial ecological roles in plants. They are instrumental in protecting plants from various environmental stresses. nih.gov One of their key functions is acting as a natural UV filter, absorbing harmful UV-B radiation and thus protecting the plant's cellular machinery. nih.gov Flavonoids also serve as defense compounds (phytoalexins) against pathogens like fungi and bacteria, and deter herbivores. nih.gov Furthermore, they act as signaling molecules in symbiotic relationships, such as the interaction between legumes and nitrogen-fixing rhizobia bacteria. The vibrant colors of many flowers and fruits are due to another class of flavonoids, anthocyanins, which attract pollinators and seed dispersers, thereby aiding in plant reproduction. nih.gov
Extraction Methodologies for Flavan Compounds
The extraction of flavans falls under the general methodologies developed for flavonoids. The choice of method depends on factors like the polarity of the target compound, the plant matrix, and the desired scale and efficiency of the extraction. These techniques can be broadly categorized into conventional and advanced methods.
Traditional methods for flavonoid extraction have been widely used due to their simplicity and low equipment cost. These methods typically involve the use of organic solvents.
Maceration : This simple technique involves soaking the ground plant material in a suitable solvent (such as methanol, ethanol (B145695), or acetone, often mixed with water) for an extended period, usually at room temperature with occasional agitation. ebi.ac.uk The solvent penetrates the plant cells, dissolving the flavonoids.
Percolation : An improvement on maceration, percolation involves packing the plant material into a column and allowing the solvent to flow continuously through it. ebi.ac.uk This creates a concentration gradient that enhances extraction efficiency.
Soxhlet Extraction : This method uses a specialized apparatus to continuously wash the plant material with a heated solvent. researchgate.net The solvent is vaporized, condensed, and dripped back over the sample, allowing for a thorough extraction, although the heat can degrade thermolabile compounds.
Reflux Extraction : Similar to Soxhlet, this involves boiling the plant material in a solvent, with a condenser to prevent solvent loss.
| Technique | Description | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. ebi.ac.uk | Simple, low cost, suitable for thermolabile compounds. wikipedia.org | Time-consuming, large solvent volume, lower efficiency. ebi.ac.uk |
| Percolation | Continuous flow of fresh solvent through a column of plant material. ebi.ac.uk | More efficient than maceration. | Can still be time-consuming. ebi.ac.uk |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent. researchgate.net | Efficient, requires less solvent than maceration. | Potential thermal degradation of compounds. |
| Reflux Extraction | Boiling the sample in a solvent with a condenser. | Faster than maceration. | Requires heating, not suitable for heat-sensitive compounds. |
This interactive table summarizes conventional extraction techniques for flavonoids.
To overcome the limitations of conventional methods, several modern techniques have been developed. These are often termed "green" extraction techniques as they aim to reduce solvent consumption, extraction time, and energy use while improving efficiency and selectivity. bldpharm.com
Ultrasound-Assisted Extraction (UAE) : This method utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and accelerating the release of flavonoids.
Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and plant matrix directly and rapidly. This localized heating increases pressure inside the plant cells, causing them to rupture and release their contents into the solvent. The process is significantly faster than conventional heating methods.
Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures (50-200°C) and pressures (10-20 MPa). The high pressure keeps the solvent in a liquid state above its boiling point, which enhances its penetration and solvating power, leading to rapid and efficient extraction.
Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to diffuse into the plant material easily and dissolve flavonoids. By altering the pressure and temperature, the selectivity of the extraction can be controlled.
| Technique | Principle | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Reduced time and solvent, improved efficiency, suitable for thermolabile compounds. | Optimization of power and duration is critical. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, direct heating of the sample. | Very fast, reduced solvent consumption, high efficiency. | Not suitable for all solvents, potential for localized overheating. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at high temperature and pressure. | Fast, efficient, requires less solvent. | High equipment cost, not ideal for thermolabile compounds. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. | "Green" solvent, tunable selectivity, solvent-free extract. | High capital cost, may require co-solvents for polar compounds. |
This interactive table summarizes advanced extraction technologies for flavonoids.
Optimization of Extraction Parameters
The optimization of extraction parameters typically involves a systematic investigation of several variables that can influence the extraction efficiency. These variables include the type of solvent, solvent concentration, temperature, extraction time, and the solid-to-liquid ratio.
Solvent Selection and Concentration:
The choice of solvent is paramount in flavonoid extraction. Solvents like ethanol, methanol, and acetone, often in aqueous mixtures, are commonly used. mdpi.com The polarity of the solvent must be matched to that of the target compound. For flavans, which are generally less polar than their glycosidic counterparts, a solvent system with a moderate polarity is often effective. For instance, studies on the extraction of flavonoids from various plant materials have shown that an optimal ethanol concentration can significantly enhance the extraction yield. Research on the extraction of total flavonoids from Xanthoceras sorbifolia flowers found that an 80% ethanol concentration was optimal, with higher concentrations leading to a decrease in yield, possibly due to structural changes in the flavonoids. nih.gov
Temperature:
Temperature plays a significant role in the extraction process by affecting the solubility of the compound and the viscosity of the solvent. Generally, an increase in temperature enhances the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds like some flavonoids. nih.gov For the extraction of flavonoids from Tabernaemontana heyneana flowers, an optimal temperature of 85°C was identified. nih.gov In another study on Xanthoceras sorbifolia flowers, the yield of total flavonoids increased with temperature up to 80°C, after which it began to decline. nih.gov
Extraction Time:
The duration of the extraction process is another critical factor. A longer extraction time can lead to a higher yield, but only up to a certain point, after which the yield may plateau or even decrease due to the potential degradation of the target compound. For the extraction of flavonoids from Tabernaemontana heyneana, a 3-hour extraction time was found to be optimal. nih.gov
Solid-to-Liquid Ratio:
The ratio of the plant material to the solvent volume can also impact the extraction yield. A higher solvent volume can facilitate the dissolution of the target compounds. In the optimization of flavonoid extraction from Tabernaemontana heyneana, a material ratio of 1:20 was found to be the most effective. nih.gov
The following interactive data tables, based on research on similar flavonoids, illustrate the impact of different extraction parameters.
Table 1: Optimization of Flavonoid Extraction from Tabernaemontana heyneana Flowers using Ethanol nih.gov
| Parameter | Levels | Optimal Condition |
| Temperature (°C) | 80, 85, 90, 95 | 85 |
| Extraction Time (hrs) | 1, 2, 3, 4 | 3 |
| Ethanol Concentration (%) | 60, 75, 90 | 75 |
| Material Ratio (g:mL) | 1:10, 1:15, 1:20, 1:25 | 1:20 |
| Extraction Cycles | 1, 2 | 1 |
Table 2: Optimization of Total Flavonoid Extraction from Xanthoceras sorbifolia Flowers nih.gov
| Parameter | Range Studied | Optimal Condition |
| Ethanol Concentration (%) | 50 - 100 | 80 |
| Solid-Liquid Ratio (g/mL) | 1:20 - 1:50 | 1:37 |
| Temperature (°C) | 50 - 90 | 84 |
| Extraction Time (h) | 0.5 - 2.5 | 1 |
It is important to note that these tables provide data for total flavonoids or for flavonoids from different plant sources. Therefore, while these parameters offer a valuable starting point, the specific optimization for this compound from Dahlia tenuicaulis would require dedicated experimental investigation.
Chemical Synthesis and Derivatization of 4 Hydroxy 5,7,4 Trimethoxyflavan
Total Synthesis Approaches
The total synthesis of 4-Hydroxy-5,7,4'-trimethoxyflavan is achieved through a well-established pathway that begins with the assembly of a chalcone (B49325) precursor, followed by cyclization to a flavanone (B1672756), and culminates in the reduction of the C4-carbonyl group.
Multi-Step Synthetic Pathways from Precursors
The synthesis of the flavan (B184786) skeleton typically begins with precursors that form the A- and B-rings of the flavonoid. The common strategy involves three main stages:
Chalcone Formation : The process starts with an aldol condensation reaction between a substituted 2'-hydroxyacetophenone (the A-ring precursor) and a substituted benzaldehyde (the B-ring precursor). mdpi.com For this compound, the specific precursors are 2'-hydroxy-4',6'-dimethoxyacetophenone and 4-methoxybenzaldehyde. This reaction yields 2'-hydroxy-4,4',6'-trimethoxychalcone.
Flavanone Cyclization : The newly formed 2'-hydroxychalcone undergoes an intramolecular cyclization to form the corresponding flavanone. nih.gov This step establishes the heterocyclic C-ring, resulting in the formation of 5,7,4'-trimethoxyflavanone.
Reduction to 4-Hydroxyflavan : The final step is the reduction of the ketone at the C-4 position of the flavanone to a hydroxyl group, yielding the target compound, this compound, which is a type of flavan-4-ol. uniovi.es
This sequence provides a reliable framework for accessing the target molecule and related structures.
| Stage | Reaction Type | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | 2'-hydroxy-4',6'-dimethoxyacetophenone + 4-methoxybenzaldehyde | 2'-hydroxy-4,4',6'-trimethoxychalcone |
| 2 | Intramolecular Cyclization | 2'-hydroxy-4,4',6'-trimethoxychalcone | 5,7,4'-trimethoxyflavanone |
| 3 | Carbonyl Reduction | 5,7,4'-trimethoxyflavanone | This compound |
Specific Reaction Mechanisms Involved in Flavan Synthesis
The formation of the flavan core relies on two fundamental organic reactions:
Claisen-Schmidt Condensation : This is a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde. mdpi.com The mechanism involves the deprotonation of the α-carbon of 2'-hydroxy-4',6'-dimethoxyacetophenone by a base (e.g., sodium hydroxide or lithium bis(trimethylsilyl)amide) to form an enolate. mdpi.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone known as a chalcone.
Intramolecular Michael Addition : The cyclization of the 2'-hydroxychalcone to the flavanone occurs via an intramolecular conjugate addition. nih.gov Under acidic or basic conditions, the hydroxyl group on the A-ring (at the 2'-position) attacks the β-carbon of the α,β-unsaturated carbonyl system, leading to the formation of the six-membered heterocyclic C-ring and yielding the flavanone skeleton. nih.govnih.gov
Reduction Reactions for Flavan Formation
The conversion of the intermediate 5,7,4'-trimethoxyflavanone to this compound is a critical reduction step. Several methods are available for this transformation:
Sodium Borohydride Reduction : A widely used and convenient method for reducing the 4-carbonyl group of flavanones is treatment with sodium borohydride (NaBH₄). acs.orgmasterorganicchemistry.com This reagent acts as a source of hydride (H⁻), which attacks the electrophilic carbonyl carbon, reducing it to a secondary alcohol. masterorganicchemistry.com This method is effective for converting aldehydes and ketones to alcohols. masterorganicchemistry.com
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net Depending on the reaction conditions and the substrate's substituents, catalytic hydrogenation can selectively reduce the carbonyl group to a hydroxyl group. researchgate.net
Transfer Hydrogenation : An alternative to using H₂ gas is transfer hydrogenation, which employs a hydrogen donor molecule like 2-propanol in the presence of a metal catalyst (e.g., a ruthenium complex). uniovi.es This technique can also effectively reduce flavanones to flavan-4-ols under mild conditions. uniovi.es It is noted that the choice of reducing agent and conditions can influence the stereochemistry at the C4 position, allowing for stereoselective synthesis of specific chiral flavan-4-ols. mdpi.com
Synthesis of Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is driven by the need to explore structure-activity relationships for various biological applications.
Rational Design of Structural Modifications
The rational design of structural modifications aims to enhance the biological efficacy, selectivity, and pharmacokinetic properties of the parent compound. Flavonoids are known to possess a wide range of activities, and modifying their structure is a key strategy in medicinal chemistry. researchgate.net Design strategies often focus on:
A- and B-Ring Substitution : Altering the number and position of hydroxyl, methoxyl, or other functional groups on the aromatic rings can significantly impact activity. For example, studies have synthesized derivatives with additional hydroxyl or fluoro groups to probe their effects. nih.gov
C-Ring Modification : Changes to the heterocyclic C-ring, such as altering the oxidation state or introducing substituents, can modulate the molecule's three-dimensional shape and its interactions with biological targets.
Glycosylation : Attaching sugar moieties to hydroxyl groups can improve water solubility and alter the compound's absorption and distribution profile. nih.gov
Methods for Derivatization and Analogue Preparation
A variety of chemical methods are employed to prepare analogues and derivatives of the core flavan structure:
Varying Precursors : The most straightforward way to generate a library of analogues is to use different substituted 2'-hydroxyacetophenones and benzaldehydes in the initial Claisen-Schmidt condensation. This allows for extensive variation in the substitution patterns of the A- and B-rings. mdpi.com
O-Alkylation and O-Acylation : The hydroxyl groups on the flavonoid skeleton can be converted to ethers (e.g., methoxy (B1213986) groups) or esters to modify lipophilicity and hydrogen bonding capacity.
Demethylation : Conversely, methoxy groups can be selectively or fully converted back to hydroxyl groups using reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). This is a common strategy to create polyhydroxylated flavonoids from more readily synthesized methoxylated precursors.
Halogenation : Introducing halogen atoms, such as fluorine, at specific positions on the aromatic rings is a common tactic in medicinal chemistry to alter electronic properties and metabolic stability. nih.gov
Glycosylation : The synthesis of glycosides can be achieved by reacting a free hydroxyl group on the flavan with an activated sugar derivative.
These derivatization techniques provide chemists with a robust toolkit for creating a diverse range of flavan analogues for further study.
Advanced Analytical and Spectroscopic Characterization of Flavan Structures
Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for the isolation and quantification of flavonoids from complex mixtures, such as plant extracts. The choice of technique depends on the required resolution, sensitivity, and the scale of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of flavonoids due to its high resolution and sensitivity. Reversed-phase columns, particularly C18, are most commonly used.
For instance, a study on the determination of 5-hydroxy polymethoxyflavones (5-OH-PMFs) in citrus products utilized a reversed-phase HPLC method with electrochemical detection. This method demonstrated high sensitivity, with limits of detection (LOD) between 0.65 and 1.8 ng/mL. tandfonline.com Another HPLC method developed for the analysis of 3',4',5',5,7-pentamethoxyflavone (B192069) in mouse plasma and intestinal mucosa used a Hypersil-BDS C18 column with UV detection at 324 nm. nih.gov This assay showed linearity in the range of 100-2000 ng/mL for plasma and 1.0-40 µg/mL for mucosa, with recovery rates between 85% and 103%. nih.gov
Table 1: Example of HPLC Parameters for Flavonoid Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | Hypersil-BDS C18 | nih.gov |
| Detection | UV at 324 nm | nih.gov |
| Linearity (Plasma) | 100-2000 ng/mL | nih.gov |
| Linearity (Mucosa) | 1.0-40 µg/mL | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For non-volatile compounds like many flavonoids, derivatization is often required to increase their volatility. The Human Metabolome Database contains a predicted GC-MS spectrum for a trimethylsilyl (B98337) (TMS) derivative of 4',5,7-Trihydroxy-3-methoxyflavanone, a related compound. auctoresonline.org This highlights the necessity of derivatization for GC-based analysis of such structures.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for the qualitative analysis and screening of flavonoids. A high-performance TLC (HPTLC) method was developed for the simultaneous quantification of four compounds, including 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, in extracts of Orthosiphon stamineus. chromforum.org This method provides a fast approach for fingerprinting and quality control of herbal extracts. chromforum.org
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to traditional HPLC by using columns with smaller particle sizes. A study on Bauhinia madagascariensis utilized a UPLC system for metabolite profiling, demonstrating its power in separating a wide range of compounds, including flavonoids, in complex plant extracts. researchgate.net
Coupled Techniques (HPLC-MS, GC-MS, LC-MS, UPLC-qTOF-MS)
Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both separation and structural identification.
GC-MS : PubChem contains a GC-MS spectrum for 5-Hydroxy-3',4',7-trimethoxyflavone, illustrating the fragmentation patterns that are key to identification. psu.edu
LC-MS : LC-MS methods are widely used for the analysis of flavonoids in various matrices. An LC-MS/MS method was developed for the quantitation of lipid peroxidation products, showcasing the setup for gradient separation and detection. chemicalbook.com
UPLC-qTOF-MS : The combination of UPLC with quadrupole Time-of-Flight (qTOF) mass spectrometry offers high resolution and accurate mass measurements, enabling the tentative identification of compounds in complex mixtures. An LC-ESI-QTOF-MS/MS method was used to identify phenolic compounds in Holoptelea integrifolia leaves. researchgate.net The system used a multi-step linear gradient and provided detailed mass spectral data for compound annotation. researchgate.net Similarly, LC-ESI-QTOF-MS/MS was used to profile metabolites in Bauhinia species, identifying numerous flavonoids. researchgate.net
Table 2: Example of UPLC-qTOF-MS/MS Parameters for Flavonoid Analysis in Holoptelea integrifolia
| Parameter | Setting | Reference |
|---|---|---|
| Column | X select HSS T3 2.5 µm, 2.1x150 mm | researchgate.net |
| Mobile Phase A | 5 mM HCOONH4 buffer pH8 in 1% methanol | researchgate.net |
| Mobile Phase B | 100% acetonitrile | researchgate.net |
| Flow Rate | 0.3 ml/min | researchgate.net |
Spectroscopic Methods for Structural Elucidation
Once a compound is isolated, spectroscopic methods are employed to determine its precise chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. While experimental NMR data for 4-Hydroxy-5,7,4'-trimethoxyflavan is not readily available, predicted spectra can be found in databases. The Natural Products Magnetic Resonance Database (NP-MRD) provides predicted ¹H and ¹³C NMR spectra for the compound. nih.gov For the related compound, 5-Hydroxy-3,7,4'-trimethoxyflavone, ¹³C NMR chemical shifts have been reported in CDCl₃. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Shift (ppm) |
|---|---|
| C2 | 79.9 |
| C3 | 29.8 |
| C4 | 65.2 |
| C4a | 103.5 |
| C5 | 158.9 |
| C6 | 93.3 |
| C7 | 161.4 |
| C8 | 91.2 |
| C8a | 156.9 |
| C1' | 131.0 |
| C2' | 127.9 |
| C3' | 114.2 |
| C4' | 159.6 |
| C5' | 114.2 |
| C6' | 127.9 |
| 5-OCH₃ | 55.4 |
| 7-OCH₃ | 55.6 |
| 4'-OCH₃ | 55.3 |
Source: NP-MRD, predicted data. nih.gov
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The exact mass can be used to determine the elemental composition. PubChemLite provides predicted collision cross-section values for various adducts of (2s)-4'-hydroxy-5,7,3'-trimethoxyflavan, a closely related isomer. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For flavonoids, characteristic bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups are typically observed. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is influenced by the conjugation system of the flavonoid core. The synthesis and characterization of 7-hydroxy-3',4'-dimethoxyflavone included analysis by UV-Vis and IR spectroscopy to confirm its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of flavonoids. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information on the chemical environment of individual protons and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms within the molecule.
For flavans, the ¹H NMR spectrum is particularly useful for determining the relative configuration of the substituents on the C-ring. The coupling constants (J-values) between protons at positions C-2, C-3, and C-4 are diagnostic of their spatial relationship. For instance, the magnitude of the J₂,₃ and J₃,₄ coupling constants can distinguish between cis and trans isomers. In the case of a 4-hydroxyflavan, the signals for H-2, the two H-3 protons, and H-4 are key to defining the stereochemistry of the heterocyclic ring.
Table 1: Typical NMR Chemical Shift Ranges for Flavan (B184786) Structures
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | 4.5 - 5.5 | 70 - 85 |
| H-3 | 1.8 - 2.5 | 25 - 40 |
| H-4 | 4.0 - 5.0 | 60 - 75 |
| Aromatic H | 6.0 - 7.5 | 90 - 165 |
Note: The exact chemical shifts for this compound would depend on the specific solvent used and the compound's stereochemistry.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. For this compound (C₁₈H₂₀O₅), the expected exact mass would be approximately 316.1311 g/mol .
The fragmentation pattern in MS/MS experiments provides crucial structural information. Flavonoids characteristically undergo a Retro-Diels-Alder (RDA) reaction in the mass spectrometer, which involves the cleavage of the C-ring. researchgate.net This fragmentation is highly informative as it provides details about the substitution on the A- and B-rings. researchgate.net For polymethoxy-substituted flavones, fragmentation can occur both through direct RDA cleavage and through neutral losses of molecules like CH₄ and C₂H₆ followed by RDA cleavage. researchgate.netxml-journal.net
While experimental data for the target compound is scarce, predicted fragmentation data for a related isomer, (2S)-4'-hydroxy-5,7,3'-trimethoxyflavan, suggests the formation of specific ions under ESI-MS conditions. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data for a Flavan Isomer
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 317.13835 | 172.0 |
| [M+Na]⁺ | 339.12029 | 179.9 |
| [M-H]⁻ | 315.12379 | 179.3 |
Data based on predicted values for the isomer (2S)-4'-hydroxy-5,7,3'-trimethoxyflavan. uni.lu The m/z ratio represents the mass-to-charge ratio of the ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Densitometry
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV spectra of flavonoids typically display two major absorption bands, referred to as Band I and Band II. ijims.com Band I, appearing at longer wavelengths (typically 300-380 nm for flavones and flavonols), is associated with the electronic transitions of the B-ring cinnamoyl system. ijims.com Band II, at shorter wavelengths (typically 240-280 nm), is attributed to the A-ring benzoyl system. ijims.com
The position and intensity of these bands can be influenced by the substitution pattern on the flavonoid skeleton. In flavans, where the C2-C3 double bond is absent, the conjugation is reduced, which typically results in shifts of these bands to shorter wavelengths compared to flavones and flavonols. The use of shift reagents, such as sodium methoxide, aluminum chloride, or sodium acetate, can help to identify the location of free hydroxyl groups on the flavonoid nucleus. ijims.com
Table 3: General UV-Vis Absorption Bands for Flavonoids
| Absorption Band | Typical Wavelength Range (nm) | Associated Structural Moiety |
|---|---|---|
| Band I | 300 - 380 | B-ring (Cinnamoyl system) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.
Table 4: Expected IR Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-O (ether, aryl-alkyl) | Stretching | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) |
This table is based on general IR correlation charts and data for related flavonoid compounds. rsc.org
X-ray Diffraction Analysis
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, X-ray crystallography would unambiguously establish the configuration at the C-2 and C-4 stereocenters.
To perform this analysis, a high-quality single crystal of the compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While this method is extremely powerful, no published X-ray crystallographic data for this compound was identified in the provided search results. researchgate.netresearchgate.net
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules in solution. hebmu.edu.cn It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. The resulting CD spectrum, with its characteristic positive or negative peaks (known as Cotton effects), can be correlated with the stereochemistry of the molecule.
For flavans, the absolute configuration at the C-2 stereocenter can often be determined by the sign of the Cotton effect at higher wavelengths (around 300-340 nm). hebmu.edu.cn The stereochemistry at C-4 influences the Cotton effects observed at shorter wavelengths (220-240 nm). nih.gov The sign of this effect is determined by the spatial orientation of the 4-aryl (or in this case, 4-hydroxy) substituent. nih.gov By combining CD data with the relative configuration determined by NMR, the absolute configuration of the entire molecule can be assigned. hebmu.edu.cn For example, a (2S,4S) configuration, as has been suggested for an isomer of this compound, would be expected to produce a characteristic CD spectrum that could be confirmed through comparison with known compounds or theoretical calculations. np-mrd.org
No Publicly Available Research Data for this compound
Following a comprehensive search of scientific databases and literature, no specific research findings regarding the biological mechanisms or structure-activity relationships of the chemical compound This compound could be located. The investigation sought to find data pertaining to its molecular targets, cellular actions, enzyme interactions, and influence on signaling pathways, but no studies on this particular compound were found.
The search for information on molecular targets such as MTOR and BCL2, cellular and subcellular mechanisms, enzyme modulation, receptor binding, and signaling pathway interventions for this compound did not yield any specific results. Similarly, no structure-activity relationship (SAR) studies detailing the influence of the hydroxyl and methoxy (B1213986) substitution pattern for this specific flavan or its direct analogues are available in the public domain.
It is important to distinguish this compound, which has a saturated flavan backbone, from related but structurally different flavonoid subgroups like flavones and flavanones. While extensive research exists for various trimethoxy-substituted flavones (e.g., 5,7,4'-trimethoxyflavone or 5-hydroxy-3',4',7-trimethoxyflavone) and their biological activities, this information is not directly applicable to the requested flavan due to significant structural differences, such as the absence of a C2-C3 double bond and a C4-keto group in the flavan core structure. These structural variations fundamentally alter the molecule's three-dimensional shape, electronic properties, and, consequently, its biological interactions.
Due to the absence of available scientific data for this compound, the requested article on its biological mechanisms and structure-activity relationships cannot be generated at this time.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Stereochemical Considerations and Biological Potency
The stereochemistry of flavanones, including 4'-Hydroxy-5,7-dimethoxyflavanone, can play a role in their biological activity. Flavanones possess a chiral center at the C2 position of the C-ring, leading to the existence of (2S) and (2R) enantiomers. researchgate.net While specific studies on the differential potency of the enantiomers of 4'-Hydroxy-5,7-dimethoxyflavanone are not extensively detailed in the provided information, it is a recognized principle in pharmacology that stereoisomers can exhibit distinct biological activities. For instance, in the related flavanone (B1672756) hesperidin, the naturally occurring form is the (2S)-isomer. researchgate.net
Comparative Analysis with Related Flavanones, Flavones, and Dihydrochalcones
The biological activities of 4'-Hydroxy-5,7-dimethoxyflavanone can be understood more clearly through comparison with structurally related flavonoids.
Flavanones: Flavanones, characterized by a saturated C-ring, are precursors to other flavonoid classes like flavones. nih.gov Naringenin (B18129), a flavanone with hydroxyl groups at positions 5, 7, and 4', serves as a parent compound for 4'-Hydroxy-5,7-dimethoxyflavanone. zfin.org The methylation of the hydroxyl groups at positions 5 and 7 in naringenin to form 4'-Hydroxy-5,7-dimethoxyflavanone can influence its biological properties.
Flavones: Flavones, which possess a double bond between C2 and C3 in the C-ring, often exhibit potent biological activities. For example, 5,7-dimethoxyflavone (B190784) has demonstrated effects on sarcopenia by influencing protein turnover and mitochondrial biogenesis. mdpi.com Another related flavone (B191248), 5-hydroxy-7,4'-dimethoxyflavone, has shown notable antifungal activity. nih.govnih.gov
Dihydrochalcones: Dihydrochalcones, which have an open C-ring structure, are another related class of compounds. researchgate.net While direct comparisons of 4'-Hydroxy-5,7-dimethoxyflavanone with specific dihydrochalcones are not detailed, the general biological activities of dihydrochalcones, such as those found in apples, contribute to the broader understanding of flavonoid bioactivity. researchgate.net
In Vitro Biological Activities and Pre-clinical Investigations
Antifungal Activity Assessment
Significant research has focused on the antifungal properties of flavonoids closely related to 4'-Hydroxy-5,7-dimethoxyflavanone. Notably, 5-hydroxy-7,4'-dimethoxyflavone, a structurally similar flavone, has been isolated and identified as an antifungal agent, particularly against Candida albicans. nih.govnih.govresearchgate.net Studies have demonstrated its efficacy with a minimum inhibitory concentration (MIC) of 45 μg/ml against this fungal pathogen. nih.gov Further investigations revealed that this compound exerts its antifungal effect by inhibiting ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. nih.govresearchgate.net It also shows synergistic activity when combined with the antifungal drug miconazole, leading to complete growth inhibition of C. albicans. nih.govresearchgate.net The presence of a hydroxyl group at the 5-position is considered important for this synergistic antifungal activity. researchgate.net
Other Reported Biological Activities of Flavanoids (e.g., antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, antiviral, antimicrobial)
Flavonoids as a broad class of compounds are recognized for a wide array of biological activities. nih.gov These include:
Antioxidant and Anti-inflammatory Effects: Many flavonoids, including flavones like apigenin (B1666066) and nobiletin, exhibit antioxidant and anti-inflammatory properties by modulating key signaling pathways. nih.gov Total flavonoids from litchi seed, for instance, have demonstrated hepatoprotective and anti-fibrotic effects, which are linked to their antioxidant and free radical-scavenging properties. frontiersin.org
Anticancer Activity: The antitumor activity of flavones is often attributed to their ability to induce cell cycle arrest and apoptosis in tumor cells. nih.gov
Antimicrobial Properties: Beyond antifungal activity, flavonoids have shown antibacterial effects. nih.gov For example, 3,5-Dihydroxy-4',7-dimethoxyflavone has demonstrated significant activity against Staphylococcus aureus and Escherichia coli. chemfaces.com
Molecular Docking and Dynamic Simulation Studies
Molecular docking studies are computational techniques used to predict the binding affinity and interaction between a ligand and a protein receptor. unsoed.ac.id These studies have been employed to investigate the potential mechanisms of action for various flavonoids. For instance, molecular docking has been used to evaluate the interaction of flavonoids with the aryl hydrocarbon receptor (AhR), a protein implicated in certain cancers. mdpi.com In the context of anticancer drug development, docking studies have identified that some hydroxy chalcone (B49325) and flavone derivatives exhibit binding energies with the Epidermal Growth Factor Receptor (EGFR) that suggest potential as tyrosine kinase inhibitors. unsoed.ac.id While specific molecular docking studies for 4'-Hydroxy-5,7-dimethoxyflavanone were not the primary focus of the provided results, the application of this technique to similar flavonoids highlights its importance in understanding their biological activity at a molecular level.
Network Pharmacology Approaches for Multi-Target Analysis
Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and diseases from a network perspective. nih.govmdpi.com This methodology is particularly well-suited for studying the polypharmacological nature of natural products like flavonoids, which can act on multiple targets simultaneously. mdpi.com Network pharmacology has been utilized to explore the anti-inflammatory mechanisms of flavonoids from various plant sources, identifying common signaling pathways such as NF-κB, MAPK, and PI3K/AKT. mdpi.com It has also been combined with molecular docking to investigate the anxiolytic potential of flavan-3-ols and to predict the targets of compounds in traditional medicinal formulas. nih.govnih.gov This approach provides a systems-level understanding of how flavonoids exert their biological effects. nih.gov
Conclusion
4-Hydroxy-5,7,4'-trimethoxyflavan is a member of the flavan (B184786) subclass of flavonoids with a defined chemical structure. While general principles of flavonoid chemistry allow for the prediction of its chemical and spectroscopic properties, as well as potential biological activities, there is a notable lack of specific experimental data for this particular compound in the scientific literature. This highlights a potential area for future research to isolate or synthesize this compound and thoroughly characterize its physical, chemical, and biological properties. Such studies would contribute to a more comprehensive understanding of the vast and complex world of flavonoids.
Biosynthetic Pathways and Genetic Regulation of Flavan Production
General Flavonoid Biosynthesis Overview
The journey to synthesizing flavonoids, a diverse group of plant secondary metabolites, begins with the phenylpropanoid pathway. wikipedia.orgnih.gov This fundamental metabolic route utilizes the amino acid phenylalanine to produce 4-coumaroyl-CoA. wikipedia.org This molecule then serves as the entry point into the flavonoid-specific biosynthetic pathway. nih.gov
The initial and pivotal step in flavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govnih.gov This reaction is catalyzed by the enzyme chalcone (B49325) synthase (CHS), resulting in the formation of a chalcone scaffold, the basic framework of all flavonoids. nih.govnih.gov Subsequently, chalcone isomerase (CHI) facilitates the closure of a heterocyclic C ring, converting the chalcone into a flavanone (B1672756). nih.govnih.gov This flavanone, naringenin (B18129), is a critical branching point from which various classes of flavonoids are derived through a series of enzymatic modifications. nih.govnih.gov These modifications, including hydroxylation, reduction, and oxidation, lead to the vast diversity of flavonoid structures, such as flavones, flavonols, and anthocyanins. wikipedia.orgtaylorandfrancis.com
Specific Enzymes and Genes Involved in Flavan (B184786) Ring Closure and Modification
The formation and modification of the flavan core involve a cascade of specific enzymes, each encoded by corresponding genes. While the general flavonoid pathway is well-established, the precise sequence leading to 4-Hydroxy-5,7,4'-trimethoxyflavan can be inferred from the known functions of these enzymes.
Following the synthesis of the flavanone naringenin by chalcone synthase (CHS) and chalcone isomerase (CHI), further modifications dictate the final structure. nih.gov Key enzyme families involved in these transformations include:
Hydroxylases: These enzymes, such as flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), add hydroxyl groups to the B-ring of the flavonoid skeleton. nih.govmdpi.com This hydroxylation pattern is a major determinant of the final compound's identity and properties.
Reductases: Dihydroflavonol 4-reductase (DFR) is a crucial enzyme that reduces dihydroflavonols to produce leucoanthocyanidins (flavan-3,4-diols). nih.gov Subsequently, leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) are key enzymes in the biosynthesis of flavan-3-ols, the direct precursors to proanthocyanidins. nih.govmdpi.com LAR converts leucoanthocyanidins into (+)-catechin, while ANR is also involved in the production of flavan-3-ol (B1228485) monomers. nih.govfrontiersin.org
Methyltransferases: The methoxy (B1213986) groups present in this compound are introduced by O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the flavonoid ring. The specific positions of methylation (5, 7, and 4') are determined by the substrate specificity of the particular OMTs involved.
The genes encoding these enzymes have been identified and characterized in numerous plant species. Their expression is tightly regulated, ensuring the production of specific flavonoids in different tissues and at different developmental stages.
Table 1: Key Enzymes in Flavonoid Biosynthesis
| Enzyme Class | Abbreviation | Function |
| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone scaffold. nih.govnih.gov |
| Chalcone Isomerase | CHI | Isomerizes chalcones to flavanones. nih.govnih.gov |
| Flavonoid 3'-hydroxylase | F3'H | Adds a hydroxyl group at the 3' position of the B-ring. nih.gov |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. nih.gov |
| Leucoanthocyanidin Reductase | LAR | Converts leucoanthocyanidins to flavan-3-ols. frontiersin.org |
| Anthocyanidin Reductase | ANR | Involved in the synthesis of flavan-3-ols. nih.gov |
| O-methyltransferase | OMT | Adds methyl groups to hydroxyl groups on the flavonoid ring. |
Regulation of Flavan Biosynthesis in Plant Systems
The production of flavonoids, including flavans, is a highly regulated process at the transcriptional level. frontiersin.org This intricate control is primarily orchestrated by a combination of transcription factor families, most notably the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. nih.govnih.gov These proteins often form a regulatory complex, known as the MBW complex, which binds to the promoter regions of flavonoid biosynthetic genes, thereby activating or repressing their transcription. nih.govnih.gov
The R2R3-MYB transcription factors are particularly significant and have diversified to regulate specific branches of the flavonoid pathway. taylorandfrancis.com For instance, some MYB proteins are known to specifically upregulate the genes involved in the early steps of the pathway, such as CHS and CHI, while others control the late biosynthetic genes responsible for producing specific classes of flavonoids like anthocyanins and proanthocyanidins. mdpi.comijfmr.com The interplay and combinatorial action of different MYB, bHLH, and WD40 proteins allow for the precise spatial and temporal control of flavonoid production in response to developmental cues and environmental stimuli. nih.gov
Table 2: Key Transcription Factor Families in Flavonoid Biosynthesis Regulation
| Transcription Factor Family | Role |
| R2R3-MYB | Key regulators that often determine the specific branch of the flavonoid pathway to be activated. taylorandfrancis.com |
| basic helix-loop-helix (bHLH) | Interact with MYB proteins to form regulatory complexes. frontiersin.org |
| WD40 repeat proteins | Act as a scaffold protein within the MBW complex, facilitating the interaction between MYB and bHLH factors. nih.gov |
Metabolic Engineering Strategies for Enhanced Production
The increasing demand for flavonoids for various applications has spurred the development of metabolic engineering strategies to enhance their production. mdpi.com These approaches aim to manipulate the biosynthetic pathways in microorganisms or plants to increase the yield of desired flavonoids. frontiersin.org
One common strategy involves the heterologous expression of key biosynthetic genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. frontiersin.org By introducing the necessary plant enzymes, these microorganisms can be engineered to produce specific flavonoids from simple precursors. dtu.dk This often requires extensive optimization, including balancing enzyme expression levels, increasing precursor supply, and minimizing the formation of unwanted byproducts. frontiersin.org
Another approach focuses on engineering the regulatory networks within plants themselves. frontiersin.org Overexpressing key transcriptional activators, such as specific R2R3-MYB factors, can lead to the upregulation of the entire flavonoid biosynthetic pathway and a significant increase in flavonoid accumulation. frontiersin.org Conversely, silencing or knocking out genes that encode enzymes for competing metabolic pathways can redirect metabolic flux towards the desired flavonoid products. frontiersin.org These metabolic engineering techniques hold great promise for the sustainable and large-scale production of valuable flavonoids like this compound.
Future Research Directions and Translational Perspectives
Development of Advanced Analytical Platforms
The accurate and sensitive analysis of flavans like 4-Hydroxy-5,7,4'-trimethoxyflavan is fundamental to understanding their pharmacokinetics, metabolism, and biological effects. While High-Performance Liquid Chromatography (HPLC) has been a cornerstone of flavanol analysis, future efforts will focus on enhancing its capabilities and integrating it with other powerful techniques. marscocoascience.comcreative-proteomics.com
The development of methods with higher sensitivity is a key priority. For instance, HPLC coupled with a fluorescence detector (HPLC-FLD) has demonstrated significantly lower limits of detection (LOD) and quantification (LOQ) for flavan-3-ols compared to conventional HPLC with a UV detector, showing up to 1000 times greater sensitivity. nih.govnih.gov This enhanced sensitivity is critical for detecting the low concentrations of these compounds and their metabolites in biological samples. nih.gov
Future analytical platforms will likely involve:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offering faster analysis times and improved resolution.
Mass Spectrometry (MS) Integration: Coupling liquid chromatography with high-resolution mass spectrometry (LC-MS), such as Quadrupole-Orbitrap MS, will enable precise identification and structural elucidation of flavans and their metabolites. creative-proteomics.com
Advanced Detection Methods: Exploring and refining fluorescence and electrochemical detection for enhanced selectivity and sensitivity.
Standardized Methodologies: The establishment of globally recognized and standardized analytical methods, such as those advanced by AOAC International, is crucial for ensuring data consistency and comparability across different studies and laboratories. marscocoascience.com
These advancements will facilitate a more detailed understanding of the bioavailability and metabolic fate of this compound, which is essential for determining its physiological relevance.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The application of "omics" technologies is set to revolutionize flavan (B184786) research by providing a holistic view of the biological systems they interact with. frontiersin.orgresearchgate.net By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond studying isolated pathways and begin to understand the complex network of interactions influenced by compounds like this compound. nih.govoup.com
Key areas for future omics research include:
Identifying Biosynthetic Pathways: Transcriptomics and proteomics can identify and characterize the genes and enzymes involved in the biosynthesis of flavonoids in plants. frontiersin.orgnih.gov This knowledge is crucial for optimizing the production of specific flavans.
Understanding Mechanisms of Action: Multi-omics approaches can elucidate how this compound exerts its biological effects. oup.com For example, by analyzing changes in gene expression, protein levels, and metabolite profiles in response to treatment, researchers can identify the molecular targets and signaling pathways modulated by the compound. nih.gov
Personalized Medicine: Integrating omics data can help in identifying biomarkers that predict an individual's response to flavan-based therapies, paving the way for personalized nutrition and medicine. agronomyjournals.com
Database Development: The creation of comprehensive databases that integrate multi-omics data for various medicinal plants and their active compounds will be a valuable resource for the scientific community. frontiersin.org
The integration of these high-throughput technologies will provide a systems-level understanding of the biological activities of this compound, accelerating the discovery of its therapeutic potential. researchgate.netagronomyjournals.com
Computational Approaches in Flavan Research (Machine Learning, Artificial Intelligence for Drug Discovery)
Computational methods, including machine learning and artificial intelligence (AI), are becoming indispensable tools in drug discovery and are highly applicable to flavan research. nih.govuniversiteitleiden.nl These approaches can significantly expedite the process of identifying and optimizing novel therapeutic agents. nih.gov
Future computational research in this area will likely focus on:
Virtual Screening and Lead Optimization: Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the potential of new flavan derivatives. researchgate.net This allows for the rapid screening of vast virtual libraries to identify promising candidates for synthesis and further testing.
Predicting Bioactivity and Toxicity: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of flavan compounds, helping to prioritize those with favorable drug-like characteristics.
Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding interactions between flavans and their molecular targets at an atomic level. mdpi.com This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, molecular modeling has been used to suggest that 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone binds to site I of human serum albumin primarily through hydrophobic interactions. nih.gov
De Novo Drug Design: AI can be used to design entirely new flavan-like molecules with desired biological activities, expanding the chemical space for drug discovery. anl.gov
By leveraging the power of computational approaches, researchers can more efficiently navigate the complex landscape of flavan chemistry and biology to accelerate the development of new therapeutics.
Exploration of Novel Biological Activities and Therapeutic Potential
While some biological activities of flavans are well-documented, there remains a vast, unexplored territory of therapeutic potential. Future research should aim to systematically investigate the bioactivities of this compound and related compounds.
Initial research has shown that similar methoxyflavones possess a range of interesting biological effects. For instance, 5,7,4'-trimethoxyflavone has been shown to reduce PD-L1 expression in colorectal cancer cells, suggesting a role in cancer immunotherapy. nih.gov Another related compound, 5-hydroxy-3',4',7-trimethoxyflavone, has demonstrated the ability to reverse multidrug resistance in cancer cells. nih.gov Furthermore, flavonoids, in general, are known for their antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.net
Future investigations should explore:
Anti-inflammatory and Immunomodulatory Effects: A thorough examination of the impact on inflammatory pathways and the immune system.
Anticancer Properties: Delving deeper into the mechanisms of action against various cancer types, including effects on cell proliferation, apoptosis, and metastasis.
Neuroprotective Effects: Investigating the potential to protect against neurodegenerative diseases.
Metabolic Disorders: Assessing the role in managing conditions such as diabetes and obesity.
Antimicrobial and Antiviral Activities: Screening against a broad range of pathogens.
A comprehensive evaluation of these and other potential biological activities will be crucial for identifying the most promising therapeutic applications for this compound.
Sustainable Production and Green Chemistry Approaches
As the therapeutic potential of flavans becomes more apparent, the need for sustainable and environmentally friendly production methods becomes paramount. Green chemistry principles offer a framework for developing cleaner and more efficient synthetic and extraction processes. hilarispublisher.comresearchgate.net
Future research in this area should focus on:
Biocatalysis and Enzymatic Synthesis: Utilizing enzymes to carry out specific chemical transformations can reduce the need for harsh reagents and improve selectivity. hilarispublisher.com
Solvent-Free and Eco-Friendly Solvents: Developing extraction and synthesis methods that minimize or eliminate the use of hazardous organic solvents. researchgate.net
Renewable Feedstocks: Exploring the use of renewable resources for the synthesis of flavan compounds. hilarispublisher.com
Waste Valorization: Investigating the use of agricultural byproducts as a source of flavans and other valuable bioactive compounds, contributing to a circular economy. mdpi.com
Metabolic Engineering: Genetically modifying microorganisms or plants to overproduce specific flavans like this compound.
By embracing green chemistry, the production of these valuable compounds can be achieved in a manner that is both economically viable and environmentally responsible, ensuring a sustainable supply for future research and therapeutic use. researchgate.netmdpi.com
Q & A
Advanced Research Question
- In Vivo Models : Administer the compound orally/intravenously to rodents; collect plasma/tissue samples at intervals. Use LC-MS/MS to quantify parent compound and metabolites (e.g., glucuronidated or sulfated derivatives) .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via high-resolution mass spectrometry (HRMS) .
What computational strategies predict enzyme inhibition?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., PPARγ for hypoglycemic activity or InhA for antimicrobial effects). Validate with MD simulations (100 ns) to assess complex stability .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities and identify critical residues for mutagenesis studies .
What safety protocols are recommended for laboratory handling?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and sealed goggles. For powder handling, wear NIOSH-approved P95 respirators to avoid inhalation .
- Ventilation : Work in a fume hood to minimize airborne exposure. Avoid discharge into drains due to unknown ecotoxicity .
How to validate its antioxidant activity in complex biological systems?
Advanced Research Question
- Ex Vivo Models : Use isolated rat liver mitochondria to measure ROS scavenging (e.g., H₂DCFDA fluorescence).
- In Vivo Antioxidant Markers : Administer the compound to oxidative stress-induced models (e.g., CCl₄-treated mice) and measure glutathione (GSH) levels and lipid peroxidation (MDA assay) .
What strategies optimize synthetic routes for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
